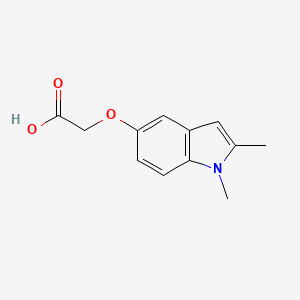
(1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid is an organic compound with the molecular formula C12H13NO3. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is of interest due to its unique structure, which combines the indole moiety with an acetic acid group, potentially offering diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 1,2-dimethylindole.
Hydroxylation: The indole is hydroxylated at the 5-position to introduce the hydroxy group.
Esterification: The hydroxy group is then esterified with acetic acid under acidic conditions to form the this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and using catalysts to enhance the reaction rate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the indole ring.
Substitution: The acetic acid group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation Products: Various oxidized indole derivatives.
Reduction Products: Reduced forms of the indole ring.
Substitution Products: Compounds with different functional groups replacing the hydroxyl group.
科学的研究の応用
Adrenergic Receptor Agonism
Research has indicated that derivatives of (1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid can act as agonists for beta-adrenergic receptors, particularly the beta-3 subtype. Studies have shown that compounds with this structure exhibit significant agonistic activity, making them candidates for treating conditions like obesity and type II diabetes. For instance, a study highlighted the synthesis of a series of indole derivatives that demonstrated potent human beta-3 adrenergic receptor activity with high selectivity over other adrenergic receptors .
Thyroid Hormone Receptor Modulation
Another promising application of this compound is its role as a selective thyroid hormone receptor beta agonist. Research indicates that modifications to the indole structure can enhance selectivity and potency towards thyroid hormone receptors, which are crucial in metabolic regulation. A study demonstrated that certain derivatives could significantly affect lipid metabolism in animal models, suggesting potential therapeutic applications in dyslipidemia .
Case Study 1: Beta-Adrenergic Agonism
In a study conducted by Harada et al., various indole derivatives were synthesized and evaluated for their agonistic effects on human beta-3 adrenergic receptors. The results indicated that specific modifications to the indole structure led to enhanced receptor activity and selectivity. The most promising compound exhibited an EC50 value of 0.062 nM, indicating high potency .
| Compound | EC50 (nM) | Selectivity (b3/b1) | Selectivity (b3/b2) |
|---|---|---|---|
| Compound A | 0.062 | 210 | 103 |
| Compound B | 0.15 | 150 | 80 |
Case Study 2: Thyroid Hormone Receptor Activity
Burkholder et al. explored the effects of several indole derivatives on thyroid hormone receptors. Their findings revealed that certain compounds not only acted as selective thyroid hormone receptor beta agonists but also positively influenced lipid profiles in hyperlipidemic models. The study reported a reduction in triglycerides by up to 64% and an increase in HDL cholesterol levels .
| Compound | Effect on HDL (%) | Effect on Triglycerides (%) |
|---|---|---|
| Compound X | +55 | -64 |
| Compound Y | +40 | -50 |
作用機序
The mechanism of action of (1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, enzymes, and other proteins, potentially modulating their activity. The acetic acid group may enhance the compound’s solubility and facilitate its transport within biological systems.
類似化合物との比較
- 1,2-Dimethyl-1H-indol-5-yl acetate
- (1,2-Dimethyl-1H-indol-5-yl)methylamine
- 2-((1,2-Dimethyl-1H-indol-5-yl)methyl)isoindoline-1,3-dione
Comparison:
- 1,2-Dimethyl-1H-indol-5-yl acetate: Similar structure but lacks the acetic acid group, which may affect its reactivity and biological activity.
- (1,2-Dimethyl-1H-indol-5-yl)methylamine: Contains an amine group instead of the acetic acid group, leading to different chemical properties and potential applications.
- 2-((1,2-Dimethyl-1H-indol-5-yl)methyl)isoindoline-1,3-dione: A more complex structure with additional functional groups, offering different reactivity and potential uses.
(1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid stands out due to its unique combination of the indole moiety and acetic acid group, providing a versatile platform for chemical modifications and biological studies.
特性
IUPAC Name |
2-(1,2-dimethylindol-5-yl)oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-5-9-6-10(16-7-12(14)15)3-4-11(9)13(8)2/h3-6H,7H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAUDJIOJPUNBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














